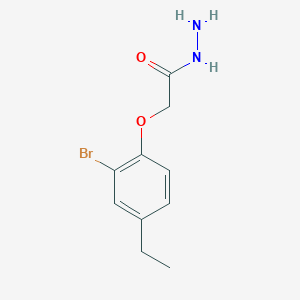

2-(2-Bromo-4-ethylphenoxy)acetohydrazide

Description

2-(2-Bromo-4-ethylphenoxy)acetohydrazide is a hydrazide derivative characterized by a phenoxy core substituted with a bromine atom at position 2 and an ethyl group at position 4, linked to an acetohydrazide functional group. These compounds are typically synthesized via nucleophilic substitution reactions between substituted phenols and ethyl bromoacetate, followed by hydrazinolysis to form the hydrazide moiety . The bromine and ethyl substituents likely influence electronic properties, solubility, and intermolecular interactions, making them candidates for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-(2-bromo-4-ethylphenoxy)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c1-2-7-3-4-9(8(11)5-7)15-6-10(14)13-12/h3-5H,2,6,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLJVRJNXTZPIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OCC(=O)NN)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-ethylphenoxy)acetohydrazide typically involves the reaction of 2-bromo-4-ethylphenol with chloroacetic acid to form 2-(2-bromo-4-ethylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product .

Industrial Production Methods

While specific industrial production methods for 2-(2-Bromo-4-ethylphenoxy)acetohydrazide are not widely documented, the general approach involves large-scale synthesis using the same reactions as in laboratory settings, but optimized for higher yields and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-ethylphenoxy)acetohydrazide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups.

Oxidation and Reduction Reactions: The hydrazide group can participate in redox reactions.

Condensation Reactions: The compound can form condensation products with aldehydes and ketones.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Commonly employ reducing agents such as sodium borohydride.

Major Products Formed

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Oxidized forms of the hydrazide group.

Condensation Products: Hydrazones and related compounds.

Scientific Research Applications

2-(2-Bromo-4-ethylphenoxy)acetohydrazide is used in various fields of scientific research:

Chemistry: As a reagent in organic synthesis and for studying reaction mechanisms.

Biology: In proteomics research to study protein interactions and functions.

Industry: Used in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-ethylphenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites, altering the function of the target molecule. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of acetohydrazides are highly dependent on substituents on the phenoxy ring and modifications to the hydrazide moiety. Key analogues include:

- Electron-Withdrawing vs. Electron-Donating Groups : Bromine (electron-withdrawing) enhances electrophilicity and binding to metal ions in coordination complexes , while ethyl (electron-donating) may improve lipophilicity and membrane permeability.

- Bioactivity Trends: Bromine substitution at position 2 (as in 2-(2-Bromo-4-chlorophenoxy)acetohydrazide ) is associated with improved stability, whereas para-substituted hydroxyl or methoxy groups (e.g., in coumarin derivatives ) enhance antioxidant activity.

Physicochemical and Thermal Properties

- Thermal Stability: Coordination polymers of 2-(4-bromophenoxy)acetohydrazide with Ni(II) demonstrated high thermal stability (decomposition >250°C) , while uncomplexed hydrazides may degrade at lower temperatures .

Biological Activity

2-(2-Bromo-4-ethylphenoxy)acetohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's interactions with biological systems, including its pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activity of 2-(2-Bromo-4-ethylphenoxy)acetohydrazide is primarily linked to its interaction with specific molecular targets within biological systems. Research indicates that this compound exhibits a range of pharmacological effects, including anti-inflammatory and anticancer activities.

- Anti-inflammatory Effects : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies suggest that it may have a better selectivity for COX-2 compared to COX-1, indicating its potential use in treating inflammatory conditions without the gastrointestinal side effects typical of non-steroidal anti-inflammatory drugs (NSAIDs) .

- Anticancer Activity : Preliminary studies have indicated that 2-(2-Bromo-4-ethylphenoxy)acetohydrazide may possess cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cell survival .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of 2-(2-Bromo-4-ethylphenoxy)acetohydrazide:

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Anti-inflammatory activity | RAW 264.7 macrophages | 15.0 | COX inhibition |

| Anticancer activity | MCF-7 breast cancer cells | 20.5 | Apoptosis induction |

| Cytotoxicity | HeLa cervical cancer cells | 25.0 | Cell cycle arrest |

These results highlight the compound's potential as a therapeutic agent in both inflammatory diseases and cancer treatment.

Case Studies

- Case Study on Inflammation : A study involving animal models demonstrated that administration of 2-(2-Bromo-4-ethylphenoxy)acetohydrazide significantly reduced swelling and pain associated with induced paw edema. Histological analysis revealed decreased infiltration of inflammatory cells in treated groups compared to controls .

- Case Study on Cancer : In a xenograft model of breast cancer, treatment with the compound resulted in reduced tumor growth rates and increased survival times compared to untreated controls. Mechanistic studies revealed alterations in apoptotic markers, suggesting that the compound promotes programmed cell death in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.